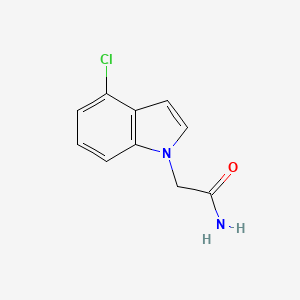

2-(4-chloro-1H-indol-1-yl)acetamide

Description

2-(4-Chloro-1H-indol-1-yl)acetamide is a heterocyclic compound featuring an indole core substituted with a chlorine atom at position 4 and an acetamide group at position 1. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-(4-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C10H9ClN2O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14) |

InChI Key |

XHZMTRVPQAXRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)N)C(=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10ClN

- Molecular Weight : Approximately 195.65 g/mol

- IUPAC Name : 2-(4-chloro-1H-indol-1-yl)acetamide

The compound features a chloro-substituted indole moiety linked via an acetamide functional group, which may contribute to its unique pharmacological properties.

Pharmaceutical Development

The compound is being investigated for its potential in drug development due to the biological significance associated with indole derivatives. Indoles are known for their diverse biological activities, including anticancer and antimicrobial effects. The presence of the chloro substituent may enhance these activities by influencing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that related indole derivatives can inhibit the growth of various cancer cell lines, including those from cervical and breast cancers. The specific activity of 2-(4-chloro-1H-indol-1-yl)acetamide against cancer cells is currently under investigation, with preliminary findings suggesting it may have significant inhibitory effects on tumor growth.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-chloro-1H-indol-1-yl)acetamide | HeLa (cervical cancer) | TBD | |

| 2-(4-chloroindole) derivatives | MCF7 (breast cancer) | 5.0 |

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial potential. The compound may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies exploring structure-activity relationships have indicated that modifications to the indole structure can enhance antimicrobial efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-(4-chloro-1H-indol-1-yl)acetamide is crucial for optimizing its pharmacological properties. Research has shown that specific modifications to the indole ring can significantly impact biological activity and toxicity profiles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2-(4-chloro-1H-indol-1-yl)acetamide:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various indole derivatives against human cervical adenocarcinoma cells using MTT assays. The findings suggested that modifications to the indole structure could lead to enhanced potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

A comparative analysis was conducted on several indole derivatives, including 2-(4-chloro-1H-indol-1-yl)acetamide, against Gram-positive and Gram-negative bacteria. The study found significant inhibitory effects on bacterial growth, suggesting a promising role for this compound in treating resistant infections .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among indole-acetamide derivatives include:

- Position of substituents on the indole ring : The 4-chloro substitution in the target compound contrasts with 5-methoxy-2-methyl substitutions in analogs like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l, ). Chlorine at position 4 may enhance electrophilic interactions in biological systems.

- N-Substituents on the acetamide group: Modifications here significantly alter physicochemical and biological properties. Sulfonamide-linked groups: Compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide (39, ) introduce sulfonamide moieties, which are common in enzyme inhibitors due to their strong hydrogen-bonding capacity. Alkyl and heteroalkyl chains: N-(2-methoxyethyl) () and N-[(2R)-1-hydroxy-2-butanyl] () groups may improve solubility but reduce metabolic stability.

Table 1: Key Structural and Physical Properties of Selected Analogs

*Calculated based on molecular formula C₁₀H₉ClN₂O.

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 190–194°C for 10l, ) correlate with crystalline structures stabilized by halogen and nitro groups.

Preparation Methods

Stepwise Chlorination and Acetamide Formation

The most widely reported method involves sequential chlorination of the indole nucleus followed by amidation.

-

Chlorination of Indole :

-

Acetamide Introduction :

-

4-Chloroindole is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form 2-chloro-N-(4-chloro-1H-indol-1-yl)acetamide.

-

Substitution of the chlorine atom with ammonia or amines yields the acetamide derivative.

-

Solvents: Ethanol, DCM, or toluene under reflux (8–12 hours).

-

Key Reaction :

One-Pot Indole Functionalization

A streamlined approach combines indole synthesis with in situ chlorination and amidation (,):

-

Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones generates the indole core.

-

Chlorination : Direct treatment with POCl₃ or PCl₅ introduces the 4-chloro group.

-

Amidation : Chloroacetyl chloride is added to the reaction mixture, followed by aqueous workup.

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields (,):

Green Chemistry Approaches

Eco-friendly methods emphasize solvent-free conditions or water as a medium (,):

-

Ball Milling : Mechanochemical synthesis using 4-chloroindole and chloroacetamide in a 1:1 ratio.

-

Aqueous Media : Reactions conducted in water with phase-transfer catalysts (e.g., TBAB).

Optimization and Challenges

Reaction Condition Optimization

Common Side Reactions

-

Over-chlorination : Excess chlorinating agents may lead to di- or tri-chlorinated byproducts.

-

Hydrolysis : Uncontrolled moisture degrades chloroacetyl chloride to acetic acid.

Analytical Characterization

Synthetic success is confirmed via:

-

¹H NMR :

-

IR Spectroscopy :

-

Mass Spectrometry :

Industrial-Scale Considerations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.